N-[4-(Propan-2-yl)phenyl]thiolan-3-amine
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Overview
Description
N-[4-(Propan-2-yl)phenyl]thiolan-3-amine is a chemical compound with the molecular formula C13H19NS and a molecular weight of 221.36 g/mol . This compound is characterized by the presence of a thiolane ring and an amine group attached to a phenyl ring substituted with an isopropyl group . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Propan-2-yl)phenyl]thiolan-3-amine typically involves the reaction of 4-isopropylphenylthiol with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time . The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Propan-2-yl)phenyl]thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[4-(Propan-2-yl)phenyl]thiolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Propan-2-yl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Propan-2-yl)phenyl]thiolan-2-amine: Similar structure with a different position of the amine group.
N-[4-(Propan-2-yl)phenyl]thiolan-4-amine: Another positional isomer with the amine group at the 4-position.
Uniqueness
N-[4-(Propan-2-yl)phenyl]thiolan-3-amine is unique due to its specific substitution pattern and the presence of both a thiolane ring and an isopropyl-substituted phenyl ring . This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H19NS |
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Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C13H19NS/c1-10(2)11-3-5-12(6-4-11)14-13-7-8-15-9-13/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
FGFQTRRCZBARQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCSC2 |
Origin of Product |
United States |
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